2-(4-Fluorophenyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

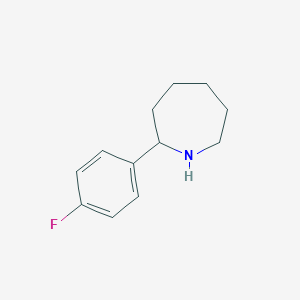

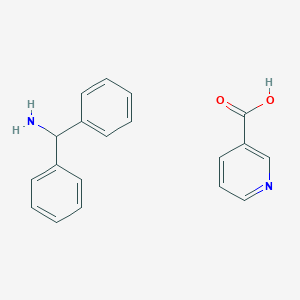

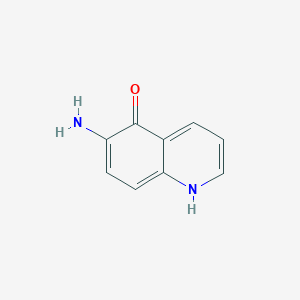

“2-(4-Fluorophenyl)azepane” is a chemical compound with the molecular formula C12H16FN . It is used for research and development purposes .

Synthesis Analysis

The synthesis of azepane-based compounds, such as “2-(4-Fluorophenyl)azepane”, is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .

Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)azepane” consists of a seven-membered azepane ring attached to a 4-fluorophenyl group . The InChI code for this compound is InChI=1S/C12H16FN/c13-11-7-5-10 (6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 .

Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Fluorophenyl)azepane” is 193.26 g/mol . It has a topological polar surface area of 12 Ų . The compound has one rotatable bond . Its exact mass and monoisotopic mass are 193.126677677 g/mol .

Scientific Research Applications

Synthesis of Non-Fused N-Aryl Azepane Derivatives

2-(4-Fluorophenyl)azepane: is utilized in the synthesis of non-fused N-aryl azepane derivatives. These derivatives are significant in synthetic chemistry for their diversity and potential in creating novel inhibitors, antidiabetics, anticancer, and DNA binding reagents. A practical methodology using Pd/LA-catalyzed reactions under mild conditions has been described, which also produces CO2 as a byproduct .

Pharmaceutical Applications

The compound has been instrumental in the formal synthesis of pharmaceutically relevant derivatives, such as Proheptazine. Proheptazine is an opioid analgesic known for effects like analgesia, sedation, and nausea. The ability to synthesize such compounds opens up possibilities for developing new medications .

Catalysis Research

In catalysis, 2-(4-Fluorophenyl)azepane plays a role in palladium-catalyzed decarboxylation processes. This is particularly important in the exclusive [5 + 2] annulation process, which is a key reaction in organic synthesis and has been studied for its efficiency and reaction mechanism through DFT calculations .

Material Science

Researchers in material science may find 2-(4-Fluorophenyl)azepane useful due to its properties and reactions. It can be used in the development of new materials with specific characteristics, such as enhanced durability or specialized conductivity .

Chromatography and Mass Spectrometry

2-(4-Fluorophenyl)azepane: is relevant in chromatography and mass spectrometry applications. It can be used as a standard or reference compound in analytical procedures to ensure the efficiency and effectiveness of these techniques .

Chemical Synthesis

The compound is a valuable intermediate in chemical synthesis. It can be used to create a variety of complex molecules, which can then be applied in different fields of chemistry, including the development of new chemical reactions or pathways .

Safety and Hazards

Future Directions

The future directions for “2-(4-Fluorophenyl)azepane” and other azepane-based compounds involve the development of new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles . These compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .

Mechanism of Action

Target of Action

It is known that azepane derivatives, such as 2-(4-fluorophenyl)azepane, are often used in medicinal chemistry to explore the pharmacophore space due to their sp3-hybridization . This allows for a wide range of interactions with various biological targets.

Mode of Action

The stereochemistry of the molecule, contributed by the azepane ring, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with azepane rings are known to interact with various biological targets, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a compound can be influenced by its chemical structure, and the azepane ring in 2-(4-fluorophenyl)azepane could potentially impact its bioavailability .

Result of Action

The presence of the azepane ring and the fluorophenyl group could potentially lead to a variety of biological effects, depending on the specific targets and pathways involved .

properties

IUPAC Name |

2-(4-fluorophenyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRNAJNHLFLGFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394283 |

Source

|

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168890-44-6 |

Source

|

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)

![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)